
2-Fluoro-5-iodonitrobenzene
概要
説明
“2-Fluoro-5-iodonitrobenzene” is a chemical compound used in scientific research. It has a molecular formula of C6H3FINO2 . It is used for R&D purposes and is not intended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of 2-Fluoro-5-iodonitrobenzene involves the addition of isoamyl nitrite to a suspension of 4-fluoro-3-nitrophenylamine in diiodomethane. The mixture is stirred under nitrogen at room temperature for 1 hour, then heated at 70°C for 1 hour. The resulting compound is then purified through silica gel chromatography .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-5-iodonitrobenzene is represented by the molecular formula C6H3FINO2 . The molecular weight of the compound is 267.00 .
Physical And Chemical Properties Analysis
2-Fluoro-5-iodonitrobenzene has a molecular weight of 267.00 . It is very slightly soluble (0.22 g/L at 25 ºC), has a density of 2.093±0.06 g/cm3 (20 ºC 760 Torr), a boiling point of 289.4±20.0 ºC (760 Torr), and a flash point of 128.8±21.8 ºC .
科学的研究の応用
Chemical Modifications in Biological Systems
2-Fluoro-5-iodonitrobenzene, a chemical analog to 1-fluoro-2,4-dinitrobenzene, has been studied for its applications in biological systems. The reaction of this compound with amino acids and peptides under alkaline conditions is widely used for the quantitative assay of N-terminal amino acids, indicating its utility in protein and peptide analysis (Tonge, 1962). Furthermore, its reaction with cysteine has been investigated, revealing insights into the mechanisms of action of toxicants functioning as alkylating agents (Burchfield, 1958).
Analytical Chemistry Applications
In the field of analytical chemistry, 2-Fluoro-5-iodonitrobenzene's derivatives are instrumental. The compound has been used in the preparation of 2-Fluoro-5-nitrobenzonitrile, which reacts with various amines and amino acids, facilitating the analysis of these compounds (Wilshire, 1967). This application is crucial for understanding the structure and function of biological molecules.
Impact on Cellular Functions
Research has shown that compounds like 1-fluoro-2,4-dinitrobenzene can significantlyaffect cellular functions. For instance, erythrocytes treated with 1-fluoro-2,4-dinitrobenzene become permeable to ions like Na+ and K+, influencing cell permeability and strength (Berg, Diamond, & Marfey, 1965). This suggests potential applications in studying cell membrane dynamics and ion transport mechanisms.
Vibrational Spectra Analysis
2-Fluoro-5-iodonitrobenzene and its analogs have been subjects of vibrational spectra analysis, providing insights into molecular structure and dynamics. Studies on the Raman and infrared spectra of molecules like o-, m-, and p-iodonitrobenzenes contribute to a deeper understanding of molecular vibrations and their impact on chemical properties (Rao & Rao, 1989).
Safety And Hazards
2-Fluoro-5-iodonitrobenzene is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should also be avoided. Use of personal protective equipment and chemical impermeable gloves is advised .
将来の方向性
特性
IUPAC Name |
1-fluoro-4-iodo-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FINO2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJTZQXHTBKAMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561945 | |
| Record name | 1-Fluoro-4-iodo-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-iodonitrobenzene | |
CAS RN |
364-75-0 | |
| Record name | 1-Fluoro-4-iodo-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=364-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoro-4-iodo-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-fluoro-4-iodo-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

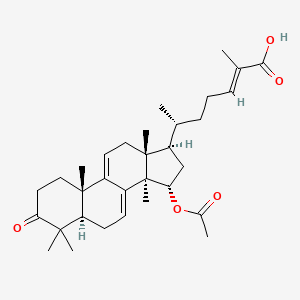




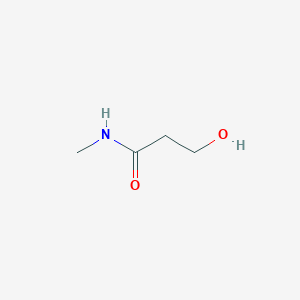
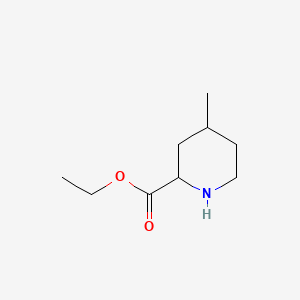
![Chloro[tri(p-tolyl)phosphine]gold(I)](/img/structure/B1590815.png)


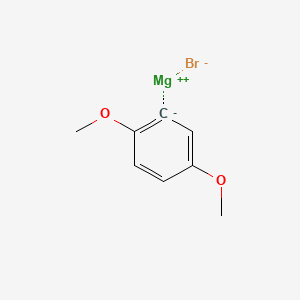
![4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1590820.png)
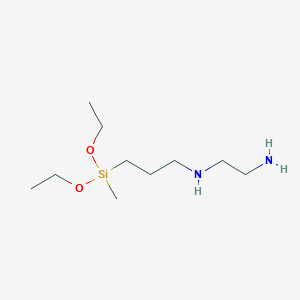
![Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B1590822.png)